N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide
Overview
Description
S26284 is a synthetic organic compound with the chemical formula C32H36N2O4 and a molecular weight of 512.64 g/mol . It is known for its bioactive properties and is primarily used in scientific research . The compound is also referred to as N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S26284 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve:
Formation of Intermediates: Initial steps often include the preparation of naphthalene derivatives through various organic reactions such as Friedel-Crafts acylation or alkylation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Final Assembly: The final steps involve the assembly of the compound through amide bond formation and other functional group modifications.
Industrial Production Methods
Industrial production methods for S26284 are not explicitly detailed in public sources. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
S26284 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce partially hydrogenated derivatives.
Scientific Research Applications
S26284 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of S26284 involves its interaction with specific molecular targets. It acts as an agonist for melatonin receptors, influencing various biological pathways . The compound binds to these receptors, modulating their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
S26284: N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide.
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Ramelteon: (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide.
Uniqueness
S26284 is unique due to its specific structural features, including the presence of two naphthalene rings and an acetamidoethyl group. These structural elements contribute to its distinct bioactivity and interactions with melatonin receptors, setting it apart from other similar compounds .
Properties
Molecular Formula |
C32H36N2O4 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C32H36N2O4/c1-23(35)33-17-15-27-9-5-7-25-11-13-29(21-31(25)27)37-19-3-4-20-38-30-14-12-26-8-6-10-28(32(26)22-30)16-18-34-24(2)36/h5-14,21-22H,3-4,15-20H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
AGGOYESCDGTCOY-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3 |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S26284; S 26284; S-26284. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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